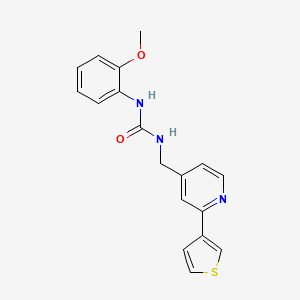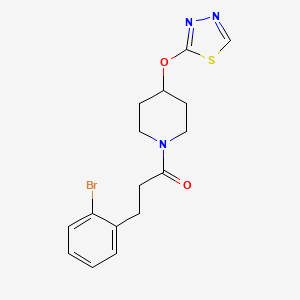
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(2-bromophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-3-(2-bromophenyl)propan-1-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of piperidinyl-thiadiazole derivatives which have shown promising results in various fields of research.
Aplicaciones Científicas De Investigación
Synthesis of Piperidine-Based Derivatives
Research involves the synthesis of piperidine-based derivatives, including 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. These compounds are synthesized through reactions involving piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides, leading to significant anti-arrhythmic activity in some of the newly synthesized compounds (Abdel‐Aziz et al., 2009).
Antimicrobial and Non-Ionic Surfactant Synthesis
Another application involves the creation of novel scaffolds like Thiadiazolyl Piperidine, Thiadiazolyl Piperazine, and Thiadiazolyl-imidazole-Thione from biologically active stearic acid. These compounds exhibit antimicrobial activities and are also used in the synthesis of non-ionic surfactants, demonstrating potential in both medical and industrial applications (Abdelmajeid et al., 2017).
Corrosion Inhibition Studies
This compound and its derivatives are also explored for their corrosion inhibition performances on metals like iron. Quantum chemical parameters and molecular dynamics simulations are performed to predict their efficiency in preventing corrosion, highlighting their potential in industrial applications to protect metals from degradation (Kaya et al., 2016).
Quantum Chemical and Crystallographic Studies
Research includes quantum chemical and molecular dynamics simulation studies to understand the inhibition performances of thiadiazole derivatives against corrosion of iron. These studies use density functional theory (DFT) calculations and molecular dynamics simulations to predict corrosion inhibition performances, providing insights into the interactions between these compounds and metal surfaces (Kaya et al., 2016).
Anticancer Agent Evaluation
Compounds derived from this chemical structure have been synthesized and evaluated for their anticancer potential. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were sequentially synthesized and evaluated as anticancer agents, showing promising results against various cancer cell lines and highlighting the potential therapeutic usefulness of these compounds (Rehman et al., 2018).
Propiedades
IUPAC Name |
3-(2-bromophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S/c17-14-4-2-1-3-12(14)5-6-15(21)20-9-7-13(8-10-20)22-16-19-18-11-23-16/h1-4,11,13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAZRYRZRNXJEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine](/img/structure/B3016255.png)
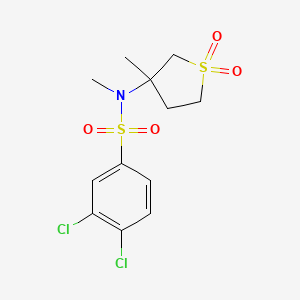
![9-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016259.png)


![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide](/img/structure/B3016264.png)
![4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B3016265.png)
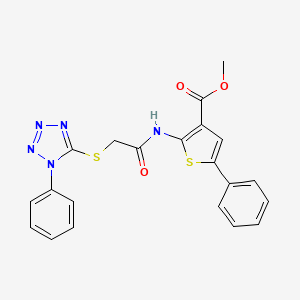
![2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016268.png)
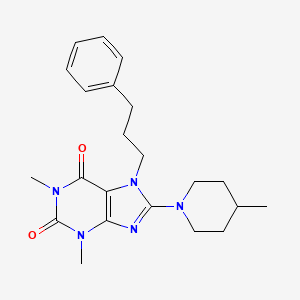
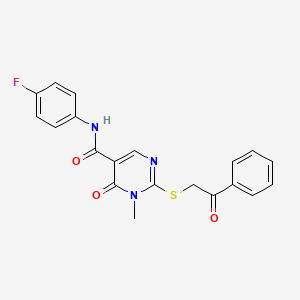
![2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3016271.png)
